1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine
Overview
Description
1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine is a chemical compound with the molecular formula C11H14BrFN2O2S and a molecular weight of 337.21 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It features a piperazine ring substituted with a phenyl group that contains fluoro, bromo, and methylsulfonyl substituents.
Preparation Methods
The synthesis of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine typically involves multi-step organic synthesis techniques. One common method includes the reaction of 2-fluoro-5-bromo-4-methylsulfonylbenzene with piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions. Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: The methylsulfonyl group can be involved in oxidation-reduction reactions, often using reagents like hydrogen peroxide or sodium borohydride.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where the bromo substituent reacts with boronic acids in the presence of a palladium catalyst.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an aniline derivative, while Suzuki-Miyaura coupling could produce a biaryl compound.
Scientific Research Applications
1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine is used extensively in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of more complex molecules, especially in medicinal chemistry and materials science.
Biology: In studies involving receptor binding and enzyme inhibition, due to its structural features that allow interaction with biological macromolecules.
Medicine: Although not used therapeutically, it serves as a model compound in drug discovery and development research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and bromo substituents can enhance binding affinity through halogen bonding, while the piperazine ring can interact with various biological targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine include:
1-[(2-Fluoro-4-methylsulfonyl)phenyl]-piperazine: Lacks the bromo substituent, which may affect its reactivity and binding properties.
1-[(2-Bromo-4-methylsulfonyl)phenyl]-piperazine: Lacks the fluoro substituent, potentially altering its chemical and biological interactions.
1-[(2-Fluoro-5-bromo)phenyl]-piperazine: Lacks the methylsulfonyl group, which can significantly change its solubility and reactivity.
The uniqueness of this compound lies in its combination of substituents, which confer specific chemical and biological properties that are valuable in research applications .
Properties
IUPAC Name |
1-(5-bromo-2-fluoro-4-methylsulfonylphenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFN2O2S/c1-18(16,17)11-7-9(13)10(6-8(11)12)15-4-2-14-3-5-15/h6-7,14H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAWDEUPFZPDLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)F)N2CCNCC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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